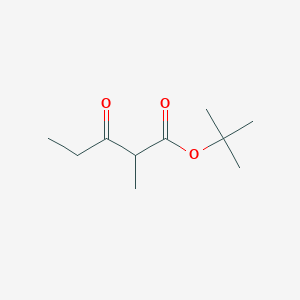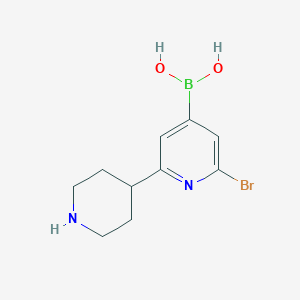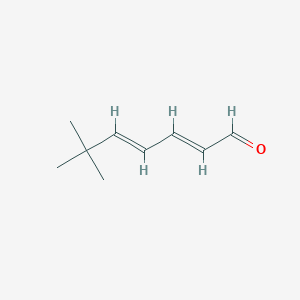![molecular formula C21H30O5 B14083510 (9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B14083510.png)
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CORTISOL-9,12,12-D3, also known as 11β,17,21-Trihydroxypregn-4-ene-3,20-dione-d3, is a deuterated form of cortisol. This compound is a stable isotope-labeled analog of cortisol, which is a steroid hormone produced by the adrenal cortex. Cortisol plays a crucial role in various physiological processes, including metabolism regulation, immune response modulation, and stress response.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of CORTISOL-9,12,12-D3 involves the incorporation of deuterium atoms at specific positions in the cortisol molecule. This can be achieved through multi-step organic synthesis, starting from commercially available precursors. The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of CORTISOL-9,12,12-D3 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and isotopic enrichment of the final product. The production is carried out in specialized facilities equipped to handle stable isotopes and ensure the safety and efficacy of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
CORTISOL-9,12,12-D3 undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Conversion of ketones or aldehydes to hydroxyl groups.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired transformation without compromising the integrity of the deuterium atoms.
Major Products Formed
The major products formed from these reactions depend on the specific transformation being carried out. For example, oxidation of the hydroxyl groups in CORTISOL-9,12,12-D3 can lead to the formation of ketones or aldehydes, while reduction can regenerate the hydroxyl groups.
Applications De Recherche Scientifique
CORTISOL-9,12,12-D3 has a wide range of applications in scientific research, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to study the behavior of cortisol and its metabolites.
Biology: Employed in studies investigating the metabolic pathways and physiological roles of cortisol in various biological systems.
Medicine: Utilized in clinical research to understand the pharmacokinetics and pharmacodynamics of cortisol and its analogs in the human body.
Industry: Applied in the development of diagnostic assays and therapeutic agents targeting cortisol-related disorders.
Mécanisme D'action
CORTISOL-9,12,12-D3 exerts its effects by mimicking the actions of natural cortisol. It binds to glucocorticoid receptors in target cells, leading to the activation or repression of specific genes involved in various physiological processes. The molecular targets and pathways involved include the hypothalamic-pituitary-adrenal (HPA) axis, which regulates the body’s response to stress, and the immune system, where cortisol modulates inflammation and immune responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
CORTISOL-9,12,12-D3: Deuterated form of cortisol.
Hydrocortisone: Non-deuterated form of cortisol.
Prednisolone: Synthetic analog of cortisol with similar anti-inflammatory properties.
Uniqueness
CORTISOL-9,12,12-D3 is unique due to the presence of deuterium atoms, which provide enhanced stability and allow for precise tracking in metabolic studies. This makes it a valuable tool in research applications where accurate measurement and analysis of cortisol and its metabolites are required.
Propriétés
Formule moléculaire |
C21H30O5 |
|---|---|
Poids moléculaire |
365.5 g/mol |
Nom IUPAC |
(9S,10R,11S,13S,17R)-9,12,12-trideuterio-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,6,7,8,11,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C21H30O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-16,18,22,24,26H,3-8,10-11H2,1-2H3/t14?,15?,16-,18+,19-,20-,21-/m0/s1/i10D2,18D |
Clé InChI |
JYGXADMDTFJGBT-UKHFOCHTSA-N |
SMILES isomérique |
[2H][C@]12[C@H](C([C@]3(C(C1CCC4=CC(=O)CC[C@]24C)CC[C@@]3(C(=O)CO)O)C)([2H])[2H])O |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Chloro-2-(furan-2-ylmethyl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083427.png)



![N-[(2,4-difluorophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14083447.png)

![8-[2-(2-Methoxyethoxy)ethoxy]oct-1-ene](/img/structure/B14083459.png)
![N-cyclopropylsulfonyl-14-[(5-methylpyrazine-2-carbonyl)amino]-2,15-dioxo-18-phenanthridin-6-yloxy-3,16-diazatricyclo[14.3.0.04,6]nonadec-7-ene-4-carboxamide;dihydrate](/img/structure/B14083464.png)
![7-Bromo-1-(3-methoxyphenyl)-2-(4-methylpyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083466.png)





